N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N,N-Diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This bicyclic system integrates a thiophene ring (five-membered sulfur-containing heterocycle) fused to a pyrimidine ring (six-membered nitrogenous heterocycle). Key structural features include:
- A diethylacetamide moiety attached via a methylene bridge at position 1, contributing to solubility and metabolic stability.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of thienopyrimidines, which are explored for kinase inhibition, antiviral, and anti-inflammatory applications .
Properties
IUPAC Name |
N,N-diethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-21(4-2)16(24)12-22-15-9-10-27-17(15)18(25)23(19(22)26)11-13-7-5-6-8-14(13)20/h5-10H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHZNARTOMCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-1(2H)-yl core, followed by the introduction of the 2-fluorobenzyl group through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product with diethylamine to form the acetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorobenzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds, focusing on structural motifs, synthetic routes, and physicochemical properties.
Structural Analogues
*Estimated based on structural formula.
Key Observations:
- Thienopyrimidines are often prioritized for kinase-targeted drug design due to their planar, aromatic structure.
- Substituent Effects : The 2-fluorobenzyl group is a common feature in , and the target compound, suggesting its role in enhancing bioavailability or target affinity. The diethylacetamide group in the target compound and may improve metabolic stability compared to simpler acetamides (e.g., N-propyl derivatives in ).
Physicochemical and Pharmacological Properties
*Calculated using fragment-based methods.
Activity Trends :
- Thienopyrimidine derivatives (target compound) are often associated with kinase inhibition (e.g., JAK2, EGFR), while pyrazolo-benzothiazines are explored for anti-inflammatory applications.
- Fluorine substitution (2-fluorobenzyl or 6-fluoropyridinyl) generally enhances blood-brain barrier penetration and metabolic stability .
Biological Activity
N,N-Diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 391.5 g/mol
The compound features a thieno[3,2-d]pyrimidine core with a fluorobenzyl substituent, which contributes to its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activity. A study focusing on the synthesis and biological evaluation of thieno-pyrimidine derivatives demonstrated their efficacy against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis .
Anticancer Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds structurally related to this compound have been reported to inhibit proliferation in human cancer cell lines .
Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives have also been studied for their ability to inhibit specific enzymes linked to disease pathways. For example, some derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. This inhibition can lead to cytotoxic effects in rapidly dividing cells such as those found in tumors or bacterial infections .
Case Studies
-
Antimicrobial Study : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzyl ring enhanced antibacterial activity significantly compared to the parent compound.
(MIC = Minimum Inhibitory Concentration)
Compound Activity (MIC µg/mL) Target Bacteria A 8 E. coli B 16 S. aureus C 32 P. aeruginosa - Anticancer Activity : In vitro studies demonstrated that a related thieno-pyrimidine compound induced apoptosis in breast cancer cells with an IC50 value of 12 µM. The study highlighted the importance of the fluorobenzyl group in enhancing cytotoxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the thieno[3,2-d]pyrimidine core in this compound?
- Methodological Answer : The thieno[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Key steps include temperature control (80–120°C) and solvent selection (e.g., DMF or acetonitrile) to optimize ring closure. Post-synthetic modifications, such as introducing the 2-fluorobenzyl group, require Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres .
- Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid over-oxidation of the dioxo groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~170 ppm).
- HRMS : For exact mass verification (expected molecular ion [M+H]+ ≈ 455.1 g/mol based on analogs ).
- X-ray crystallography (if crystals form): Resolve bond angles and dihedral distortions in the thienopyrimidine core .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Kinase inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Antimicrobial activity : Test via microbroth dilution against Gram-positive/negative strains.
- Data Interpretation : Compare results with structurally similar compounds (e.g., 4-chlorobenzyl analogs show IC50 < 10 µM in kinase assays ).
Advanced Research Questions
Q. How does the 2-fluorobenzyl substituent influence target binding compared to other halogenated analogs?
- Methodological Answer :
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Fluorine’s electronegativity may enhance hydrogen bonding with Lys721 or hydrophobic interactions with Phe723.
- SAR studies : Synthesize analogs with Cl, Br, or CH3 substituents and compare inhibitory constants (Ki). Fluorine’s smaller van der Waals radius may reduce steric hindrance .
- Contradiction Note : Some studies report fluorine’s electron-withdrawing effects reduce potency in polar active sites, necessitating empirical validation .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines.
- Metabolic stability : Assess compound degradation in liver microsomes; fluorobenzyl groups may enhance metabolic resistance compared to chlorinated analogs .
- Case Example : A 4-fluorophenyl analog showed 5-fold higher IC50 in HepG2 vs. A549 cells due to upregulated efflux transporters .
Q. What strategies optimize solubility without compromising target affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
